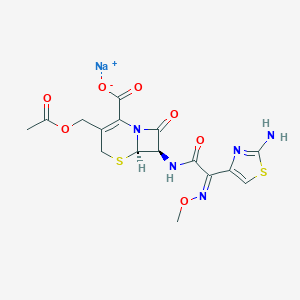

Cefotaxime sodium

説明

Cefotaxime sodium is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound is particularly useful in treating severe infections such as meningitis, sepsis, pneumonia, urinary tract infections, and gonorrhea . This compound works by inhibiting bacterial cell wall synthesis, leading to the death of the bacteria .

準備方法

Synthetic Routes and Reaction Conditions: Cefotaxime sodium is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The process involves the acylation of 7-aminocephalosporanic acid with 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid to form cefotaxime acid. This is followed by the esterification of the carboxyl group with acetoxymethyl bromide to yield cefotaxime .

Industrial Production Methods: In industrial settings, this compound is produced by treating cefotaxime acid with sodium hydroxide in an aqueous solvent such as methanol, ethanol, or acetone. The reaction is carried out in the presence of sodium ions to form this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur at the acetoxymethyl group, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles such as amines or thiols

Major Products:

Oxidation: Oxidized derivatives of cefotaxime.

Reduction: Reduced forms of cefotaxime.

Substitution: Substituted derivatives with different functional groups

科学的研究の応用

Clinical Applications

Cefotaxime sodium is utilized in various clinical scenarios, including:

- Lower Respiratory Tract Infections : Effective in treating pneumonia caused by Streptococcus pneumoniae and other pathogens, with clinical cure rates exceeding 90% in trials .

- Genitourinary Infections : Used for urinary tract infections caused by Escherichia coli and Klebsiella species .

- Meningitis : Administered for bacterial meningitis, demonstrating significant efficacy against common pathogens .

- Sepsis : Employed in the treatment of sepsis caused by multiple organisms, including Staphylococcus aureus and E. coli .

- Surgical Prophylaxis : Often given before surgical procedures to prevent postoperative infections .

Table 1: Efficacy of this compound in Clinical Trials

| Infection Type | Study Population | Clinical Cure Rate (%) | References |

|---|---|---|---|

| Lower Respiratory Infections | 656 patients | 93.9 | |

| Meningitis | Varies | >90 | |

| Urinary Tract Infections | Varies | 95 | |

| Sepsis | Varies | 85-90 |

Case Studies

- Case Study: Cefotaxime in Septic Shock

- Case Study: Acute Intravascular Hemolysis

Pharmacokinetics and Safety

This compound is administered via injection and exhibits rapid absorption and distribution throughout the body. Its pharmacokinetic profile indicates a half-life suitable for effective dosing schedules, typically every 8 to 12 hours depending on the severity of the infection .

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Half-Life | 1-2 hours |

| Peak Plasma Levels | 30-60 minutes post-injection |

| Volume of Distribution | 0.3 L/kg |

作用機序

Cefotaxime sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which inhibits the final transpeptidation step of peptidoglycan synthesis. This disruption in cell wall synthesis leads to cell lysis and ultimately the death of the bacteria .

類似化合物との比較

Ceftriaxone: Similar in spectrum but has a longer half-life.

Ceftazidime: More effective against Pseudomonas aeruginosa.

Cefoperazone: Has additional activity against anaerobic bacteria

Cefotaxime sodium’s unique combination of broad-spectrum activity and resistance to beta-lactamases makes it a valuable antibiotic in the treatment of severe bacterial infections.

特性

CAS番号 |

64485-93-4 |

|---|---|

分子式 |

C16H16N5NaO7S2 |

分子量 |

477.5 g/mol |

IUPAC名 |

sodium;(6R,7S)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/b20-9-;/t10-,14+;/m0./s1 |

InChIキー |

AZZMGZXNTDTSME-UAGKDTLGSA-M |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |

異性体SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |

正規SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |

外観 |

White Solid |

melting_point |

> 165°C |

Key on ui other cas no. |

64485-93-4 |

ピクトグラム |

Irritant; Health Hazard |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

63527-52-6 (Parent) |

溶解性 |

68.2 [ug/mL] (The mean of the results at pH 7.4) |

同義語 |

Benaxima Biosint Cefotaxim Cefotaxime Cefotaxime Sodium Cefradil Cephotaxim Claforan Fotexina HR 756 HR-756 HR756 Kendrick Klaforan Primafen Ru 24756 Ru-24756 Ru24756 Sodium, Cefotaxime Taporin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。